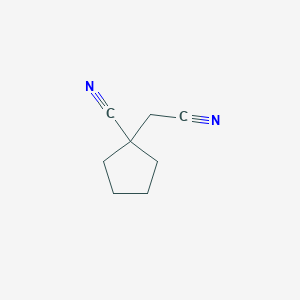
Flavoxate succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavoxate succinate is a compound known for its anticholinergic and antimuscarinic effects. It is primarily used as a muscle relaxant, particularly for the treatment of urinary bladder spasms. The compound is a derivative of flavone and is recognized for its ability to provide symptomatic relief from conditions such as dysuria, urgency, nocturia, and suprapubic pain .
準備方法
Synthetic Routes and Reaction Conditions
Flavoxate succinate is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-methylflavone-8-carboxylic acid with 2-(1-piperidyl)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves controlled release formulations. These formulations are designed to optimize the bioavailability of the drug. The process includes the preparation of fast-dissolving and slow-dissolving flavoxate preparations, which are then blended in specific ratios to achieve the desired release profile .
化学反応の分析
Types of Reactions
Flavoxate succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of flavoxate, such as its oxides, reduced forms, and substituted analogs .
科学的研究の応用
Flavoxate succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is studied for its effects on smooth muscle tissues and its potential use in treating muscle spasms.
Medicine: this compound is extensively used in the treatment of urinary bladder spasms and other related conditions. It is also being researched for its potential use in treating other smooth muscle disorders.
作用機序
Flavoxate succinate exerts its effects through a combination of anticholinergic and antimuscarinic actions. It acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. This action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, and urge severity. Additionally, it has a direct relaxant effect on smooth muscles via phosphodiesterase inhibition .
類似化合物との比較
Similar Compounds
Solifenacin succinate: Another urinary antispasmodic drug that acts as a direct antagonist at muscarinic acetylcholine receptors.
Tolterodine tartrate: An antimuscarinic drug used to treat overactive bladder.
Uniqueness
Flavoxate succinate is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This dual action makes it particularly effective in treating urinary bladder spasms and related conditions .
特性
CAS番号 |
28782-19-6 |
|---|---|
分子式 |
C28H31NO8 |
分子量 |
509.5 g/mol |
IUPAC名 |
butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
JBTZPEVGOCVUJT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

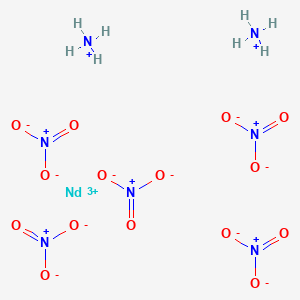
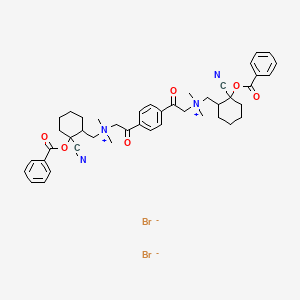
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)

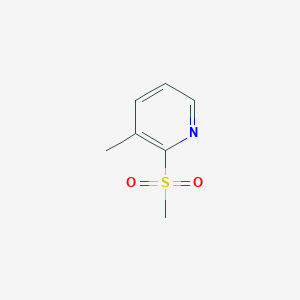
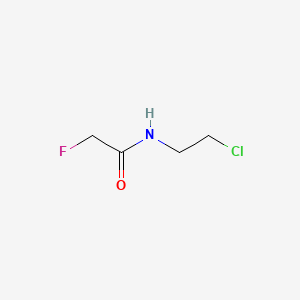
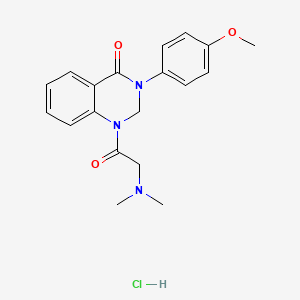

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
